CYP Isoform-Specific Formation: 4-Hydroxycarbaryl as a CYP3A4/CYP1A1 Probe
In human liver microsomes, CYP3A4 and CYP1A1 are the most active isoforms for 4-hydroxycarbaryl formation, whereas 5-hydroxycarbaryl is predominantly formed by CYP1A1 and CYP1A2, and carbaryl methylol by CYP2B6. . This isoform selectivity enables 4-hydroxycarbaryl to serve as a specific probe substrate for CYP3A4-mediated carbaryl oxidation, distinct from the 5-isomer.
| Evidence Dimension | Major CYP isoforms responsible for metabolite formation |
|---|---|
| Target Compound Data | CYP3A4 and CYP1A1 (most active for 4-hydroxycarbaryl) |
| Comparator Or Baseline | 5-hydroxycarbaryl: CYP1A1 and CYP1A2; carbaryl methylol: CYP2B6 |
| Quantified Difference | Qualitatively distinct isoform preference; no single isoform produces all three metabolites equivalently |
| Conditions | Human liver microsomes and recombinant CYP isoforms; incubation with 50 µM carbaryl; analysis by HPLC. |
Why This Matters
This differential CYP specificity allows researchers to use 4-hydroxycarbaryl formation as a selective marker of CYP3A4 activity in drug interaction studies, which is not achievable with the 5-isomer or total hydroxycarbaryl mixtures.
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